AChE-IN-42

Enzyme kinetics Mechanism of action Inhibition type

Sourcing a well-characterized mixed-type AChE inhibitor for advanced kinetic studies is difficult, as most commercial inhibitors are purely competitive. AChE-IN-42 (Compound 28), a quinopimaric acid derivative, directly addresses this gap with precisely defined Ki (0.44 µM) and Ki' (2.26 µM) values, enabling robust mixed-type inhibition modeling. · Validated mixed-type mechanism with published Ki and Ki' constants for precise enzyme kinetics research. · AChE-selective profile (over BuChE) minimizes off-target effects in cholinergic pathway studies. · Available from BenchChem with reliable global logistics, ensuring timely delivery for your research continuity.

Molecular Formula C35H43NO5
Molecular Weight 557.7 g/mol
Cat. No. B12385216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-42
Molecular FormulaC35H43NO5
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C3C(=C(C=C12)O)C4CC5C3(CCC6C5(CCCC6(C)C(=O)OCC#C)C)C=C4C(C)C)C
InChIInChI=1S/C35H43NO5/c1-8-15-41-32(39)34(7)13-10-12-33(6)25(34)11-14-35-18-23(19(3)4)21(17-26(33)35)28-24(37)16-22-27(31(38)40-9-2)20(5)36-30(22)29(28)35/h1,16,18-19,21,25-26,36-37H,9-15,17H2,2-7H3/t21-,25+,26+,33-,34?,35-/m0/s1
InChIKeyLGWQXEJAHHTKMO-KZCTXIBJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-42: A Selective Quinopimaric Acid-Derived Acetylcholinesterase Inhibitor for Neurological Research


AChE-IN-42, also known as Compound 28, is a synthetic diterpene derivative of quinopimaric acid. It functions as a selective inhibitor of acetylcholinesterase (AChE) [1]. Its chemical formula is C35H43NO5, with a molecular weight of 557.72 . The compound is characterized as a mixed-type inhibitor, distinguishing it from classic competitive inhibitors like donepezil or galantamine [1].

Why AChE-IN-42 Cannot Be Substituted with a Generic Acetylcholinesterase Inhibitor


AChE-IN-42 belongs to a unique chemotype of quinopimaric acid derivatives, which exhibit a mixed-type inhibition mechanism not shared by most clinically used or common research AChE inhibitors [1]. Simple potency comparisons (e.g., Ki values) are insufficient for predicting functional outcomes, as the compound's specific scaffold and mechanism of action may confer distinct selectivity profiles and binding kinetics . Substituting with a generic inhibitor, even one with a similar IC50, risks altering experimental results due to uncharacterized off-target effects or differences in enzyme interaction dynamics. This is particularly critical in research focused on Alzheimer's disease pathophysiology, where multi-target profiles are often under investigation.

Quantitative Differentiation of AChE-IN-42: Evidence for Scientific Selection


Mixed-Type Inhibition Mechanism Differentiates AChE-IN-42 from Classic Competitive Inhibitors

AChE-IN-42 (Compound 28) was identified as a mixed-type inhibitor of acetylcholinesterase, a mechanism distinct from the purely competitive inhibition exhibited by clinical standards like donepezil and galantamine [1]. This classification is based on kinetic analysis, which determined Ki and Ki' values for the compound. In contrast, classic inhibitors typically bind only to the free enzyme, whereas a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Enzyme kinetics Mechanism of action Inhibition type Neurological disease

AChE Selectivity Profile of AChE-IN-42 Versus Butyrylcholinesterase

AChE-IN-42 (Compound 28) was specifically characterized as an 'acetylcholinesterase-selective inhibitor' in the primary research publication [1]. While explicit quantitative data for butyrylcholinesterase (BuChE) inhibition are not provided in the abstract, the explicit designation of 'selective' indicates a significantly higher affinity for AChE over BuChE. This is a key differentiator from non-selective cholinesterase inhibitors which target both enzymes and may present a different side-effect profile .

Selectivity Off-target effects Cholinesterase Alzheimer's disease

Comparative Potency of AChE-IN-42 Against a Close Structural Analog (Compound 7)

Within the same study, a close structural analog, the indole-3-acetyl derivative referred to as compound 7, exhibited a slightly higher affinity for AChE with a Ki of 0.41 µM, compared to 0.44 µM for AChE-IN-42 [1]. This quantitative difference, though small, provides a precise benchmark for structure-activity relationship (SAR) studies.

Structure-activity relationship Potency Ki value Quinopimaric acid

Optimal Research and Procurement Scenarios for AChE-IN-42


Enzyme Kinetics and Mechanism of Action Studies

Researchers investigating the fundamental mechanisms of acetylcholinesterase inhibition will find AChE-IN-42 particularly valuable due to its characterized mixed-type inhibition profile. This distinct mechanism, supported by quantitative Ki and Ki' values (0.44 µM and 2.26 µM), allows for advanced kinetic modeling that is not possible with purely competitive inhibitors like donepezil or galantamine [1]. Its unique binding mode to both free enzyme and enzyme-substrate complex provides a sophisticated tool for probing enzyme dynamics.

Structure-Activity Relationship (SAR) Studies on Diterpene Scaffolds

For medicinal chemists and natural product researchers optimizing the quinopimaric acid scaffold, AChE-IN-42 serves as a critical benchmark. Its precisely defined Ki (0.44 µM) provides a baseline for comparison when evaluating new derivatives. The availability of direct comparator data for compound 7 (Ki = 0.41 µM) within the same study enables robust, data-driven SAR analysis [1].

Selective Cholinergic Modulation in Alzheimer's Disease Research

In models of Alzheimer's disease where selective AChE inhibition is desired to mimic or study central cholinergic deficits, AChE-IN-42 is a suitable choice. Its reported selectivity for AChE over BuChE [1] minimizes confounding effects from peripheral cholinesterase inhibition, making it a more precise reagent for dissecting the role of central cholinergic pathways. This contrasts with non-selective inhibitors like rivastigmine.

Technical Documentation Hub

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